molecular formula C32H52O2 B1236430 Retinyl dodecanoate CAS No. 1259-24-1

Retinyl dodecanoate

Cat. No.: B1236430
CAS No.: 1259-24-1
M. Wt: 468.8 g/mol
InChI Key: ZGISOPBIAXHOTQ-OUGXGHBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retinyl dodecanoate is a synthetic ester derivative of vitamin A, formed from retinol and dodecanoic acid (lauric acid). As a member of the retinoid family, it is of significant interest in biochemical and dermatological research, particularly in studies focused on the metabolism and activity of vitamin A compounds in the skin. Retinoids exert their effects by modulating cell differentiation, proliferation, and apoptosis through binding to specific nuclear receptors . Retinyl dodecanoate is classified as a first-generation retinoid and is considered a precursor molecule . In biological systems, retinyl esters are typically hydrolyzed into retinol, which is then sequentially oxidized into the biologically active form, retinoic acid (tretinoin) . This metabolic pathway is crucial for regulating gene expression via retinoic acid receptors (RAR) and retinoid X receptors (RXR) . Consequently, retinyl dodecanoate is a valuable compound for investigating the conversion and efficacy of pro-retinoids in experimental models of skin aging and photoaging, where collagen synthesis and epidermal barrier function are key endpoints . Researchers can utilize this compound to explore its potential anti-aging properties, stability, and penetration profile compared to other retinoids like retinol, retinyl palmitate, and retinyl retinoate, which have shown efficacy in improving facial wrinkles in clinical studies . The development of novel delivery systems, such as lipid-based nanoparticles, to improve the stability and delivery of retinoids is an active area of research where retinyl dodecanoate may serve as a model compound . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or cosmetic use in humans. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as the effects of prolonged or repeated exposure are not fully characterized.

Properties

CAS No.

1259-24-1

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] dodecanoate

InChI

InChI=1S/C32H52O2/c1-7-8-9-10-11-12-13-14-15-21-31(33)34-26-24-28(3)19-16-18-27(2)22-23-30-29(4)20-17-25-32(30,5)6/h16,18-19,22-24H,7-15,17,20-21,25-26H2,1-6H3/b19-16+,23-22+,27-18+,28-24+

InChI Key

ZGISOPBIAXHOTQ-OUGXGHBNSA-N

SMILES

CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

Enzymatic Systems and Biochemical Pathways Governing Retinyl Dodecanoate Dynamics

Biosynthetic and Esterification Mechanisms of Retinyl Dodecanoate (B1226587)

The esterification of retinol (B82714) to form retinyl esters, including retinyl dodecanoate, is a critical process for the storage of vitamin A. This conversion is primarily catalyzed by a class of enzymes known as acyltransferases.

Elucidation of Lecithin:Retinol Acyltransferase (LRAT) in Dodecanoate Formation

Lecithin:retinol acyltransferase (LRAT) is the principal enzyme responsible for the esterification of retinol in various tissues, including the liver, intestine, and retinal pigment epithelium (RPE). mdpi.comnih.govnih.gov LRAT facilitates the transfer of an acyl group from the sn-1 position of phosphatidylcholine to all-trans-retinol, resulting in the formation of an all-trans-retinyl ester. nih.govuniprot.orguniprot.org This process is vital for both the storage of dietary vitamin A and for providing the necessary substrate for the visual cycle. nih.gov

The catalytic mechanism of LRAT involves the formation of a thioester intermediate. ebi.ac.uk Specifically, a cysteine residue within the enzyme's active site becomes acylated, which is a critical first step in the transfer of the fatty acyl group to retinol. ebi.ac.uk While LRAT can utilize various fatty acyl groups, the formation of retinyl dodecanoate is dependent on the availability of dodecanoyl-containing phosphatidylcholine. The enzyme exhibits a preference for long-chain fatty acyl moieties, with palmitoyl (B13399708) and stearoyl groups being common. nih.govnih.gov However, the synthesis of various retinyl esters, including retinyl dodecanoate (also known as retinyl laurate), has been observed. arvojournals.org

LRAT's activity is distinguished from other acyltransferases by its independence from coenzyme A-activated fatty acids. nih.gov It directly utilizes phospholipids (B1166683) as the acyl donor, a unique characteristic within this enzyme family. nih.govresearchgate.net

Comparative Analysis of Other Acyltransferases in Retinyl Ester Synthesis

While LRAT is the dominant enzyme in retinol esterification, other acyltransferases also contribute to the synthesis of retinyl esters. mdpi.com Acyl-CoA:retinol acyltransferase (ARAT) represents a distinct pathway that utilizes fatty acyl-coenzyme A (acyl-CoA) as the acyl donor. arvojournals.orgarvojournals.org

ARAT activity has been identified in various tissues, including the liver and lacrimal gland. arvojournals.orgarvojournals.org Unlike LRAT, which shows high affinity for retinol, ARAT typically has a higher K_M for retinol, suggesting it may be more active at higher cellular concentrations of the vitamin. arvojournals.org For instance, in bovine RPE, the K_M of LRAT for all-trans-retinol was found to be 2.0 µM, whereas for ARAT it was 10.4 µM. arvojournals.org

Studies have shown that lauroyl-CoA can serve as a substrate for ARAT, leading to the formation of retinyl laurate (retinyl dodecanoate). arvojournals.orgiastate.edu This indicates that both LRAT and ARAT pathways can contribute to the cellular pool of retinyl dodecanoate.

Furthermore, research has revealed that other enzymes involved in lipid metabolism, such as diacylglycerol O-acyltransferase 1 (DGAT1), also possess ARAT activity. nih.govresearchgate.net DGAT1 can catalyze the synthesis of retinyl esters from various retinol isomers and appears to be a major contributor to ARAT activity in certain cells, like Caco-2 intestinal cells. nih.govresearchgate.net

Table 1: Comparison of Key Acyltransferases in Retinyl Ester Synthesis

Enzyme Acyl Donor K_M for Retinol (Bovine RPE) Key Characteristics
Lecithin:Retinol Acyltransferase (LRAT) Phosphatidylcholine 2.0 µM arvojournals.org Primary enzyme for retinol esterification; CoA-independent. nih.govarvojournals.org
Acyl-CoA:Retinol Acyltransferase (ARAT) Acyl-CoA 10.4 µM arvojournals.org Active at higher retinol concentrations; inhibited by progesterone. arvojournals.org
Diacylglycerol O-Acyltransferase 1 (DGAT1) Acyl-CoA ~25.9 µM (recombinant) nih.gov Also involved in triglyceride synthesis; contributes significantly to ARAT activity in some cells. nih.gov

Hydrolysis and Mobilization Pathways of Retinyl Dodecanoate

The release of retinol from its esterified storage forms, such as retinyl dodecanoate, is a critical step in mobilizing vitamin A for its various biological functions. This process is mediated by a group of enzymes known as retinyl ester hydrolases (REHs).

Identification and Characterization of Retinyl Ester Hydrolases

Retinyl ester hydrolases are a diverse group of enzymes responsible for cleaving the ester bond of retinyl esters to yield free retinol and a fatty acid. ontosight.aimdpi.com These enzymes are found in various tissues and cellular compartments, reflecting the widespread need to mobilize vitamin A stores. mdpi.comnih.gov

Several carboxylesterases (CES) have been identified as having REH activity. usda.govusda.gov For example, a study on rat liver microsomes led to the purification and characterization of an acid retinyl ester hydrolase, later identified as carboxylesterase ES-10. usda.govusda.gov This enzyme was shown to hydrolyze retinyl palmitate and is likely involved in the initial uptake and storage of dietary vitamin A in the liver. usda.govusda.gov

In the small intestine, a retinyl ester hydrolase has been purified from the brush border membrane and is believed to be crucial for the hydrolysis of dietary retinyl esters prior to absorption. nih.govscispace.com This enzyme shows probable identity with brush border phospholipase B. nih.gov

Hormone-sensitive lipase (B570770) (HSL) has also been identified as a physiologically relevant REH, particularly in adipose tissue and quiescent hepatic stellate cells. nih.govnih.gov

Regulatory Mechanisms Governing Retinyl Ester Hydrolysis and Retinol Release

The hydrolysis of retinyl esters is a tightly regulated process to ensure a steady supply of retinol while preventing excessive accumulation of this biologically active molecule. The regulation occurs at multiple levels, including hormonal signals and substrate availability.

The ratio of apo- to holo-cellular retinol binding protein 1 (CRBP1) is thought to play a regulatory role. A high ratio of apo-CRBP1 (unbound to retinol) can inhibit LRAT activity and stimulate retinyl ester hydrolase activity, thereby promoting the release of retinol. mdpi.com

Hormonal regulation is also a key factor. For instance, the activity of hormone-sensitive lipase (HSL), which acts as an REH in adipose tissue and hepatic stellate cells, can be stimulated by hormones. nih.govnih.gov Isoproterenol, a beta-adrenergic agonist, can super-activate HSL, leading to accelerated loss of retinyl esters from hepatic stellate cells. nih.gov

Furthermore, the expression of REH enzymes can be influenced by retinoid status. idexlab.com All-trans-retinoic acid has been shown to inhibit ARAT activity in the intestinal mucosa, suggesting a feedback mechanism to control retinol absorption and esterification. nih.gov

The localization of these hydrolases within the cell is also critical for their regulatory function. REHs located in the endoplasmic reticulum are positioned to counteract the esterification activity of LRAT and DGAT1, thereby influencing the amount of retinol available for secretion. mdpi.com

Table 2: Key Retinyl Ester Hydrolases and their Characteristics

Enzyme/Enzyme Family Tissue/Cell Type Key Characteristics
Carboxylesterases (e.g., ES-10) Liver, other tissues usda.govusda.gov Involved in the hydrolysis of newly endocytosed chylomicron retinyl esters. usda.gov
Brush Border Phospholipase B Small Intestine nih.govscispace.com Hydrolyzes dietary retinyl esters at the mucosal cell surface. nih.govnih.gov
Hormone-Sensitive Lipase (HSL) Adipose Tissue, Hepatic Stellate Cells nih.govnih.gov Rate-limiting enzyme in the mobilization of retinyl esters in adipose tissue; hormonally regulated. mdpi.comnih.gov
Lipoprotein Lipase (LpL) Peripheral Tissues nih.gov Hydrolyzes retinyl esters in chylomicrons, facilitating retinol uptake. nih.gov

Table 3: Compound Names

Compound Name
11-cis-retinaldehyde
11-cis-retinol (B117599)
All-trans-retinoic acid
All-trans-retinol
All-trans-retinyl ester
Apo-cellular retinol binding protein 1 (apo-CRBP1)
Caco-2
Cellular retinol binding protein 1 (CRBP1)
Diacylglycerol
Dodecanoyl-containing phosphatidylcholine
Fatty acyl-coenzyme A (Acyl-CoA)
Holo-cellular retinol binding protein 1 (holo-CRBP1)
Isoproterenol
Lauroyl-CoA
Lecithin
Palmitoyl
Phosphatidylcholine
Progesterone
Retinol
Retinyl dodecanoate
Retinyl ester
Retinyl laurate
Retinyl palmitate
Stearoyl
Triglyceride

Molecular Transport and Intracellular Distribution Dynamics of Retinyl Dodecanoate

Cellular Uptake Mechanisms of Retinoids in Model Systems

The entry of retinoids into cells is a critical first step in their metabolic journey. This process is mediated by a combination of specific receptor systems and passive diffusion, ensuring a regulated supply of these essential molecules.

Receptor-Mediated Transport Systems (e.g., STRA6)

The cellular uptake of retinol (B82714), the precursor to retinyl esters like retinyl dodecanoate (B1226587), is significantly facilitated by the membrane receptor STRA6 (Stimulated by Retinoic Acid 6). uniprot.orguniprot.orgoup.com STRA6 acts as a specific receptor for the serum retinol-binding protein (RBP4), which transports retinol in the bloodstream. uniprot.orgoup.com Upon binding of the retinol-RBP4 complex, STRA6 facilitates the translocation of retinol across the cell membrane. uniprot.orguniprot.org This process is not a simple channel; it is a regulated event that can be enhanced by intracellular factors.

The efficiency of retinol uptake via STRA6 is significantly increased by the activity of lecithin:retinol acyltransferase (LRAT). uniprot.orgelifesciences.orgnih.gov LRAT is the primary enzyme responsible for the esterification of retinol to form retinyl esters, the storage form of vitamin A. elifesciences.orgnih.gov By converting intracellular retinol into retinyl esters, LRAT creates a chemical gradient that drives further uptake of retinol from the circulation. mdpi.com This functional coupling between STRA6 and LRAT ensures a continuous and regulated influx of retinol into the cell, which can then be used for various cellular processes or stored as esters like retinyl dodecanoate. oup.comnih.gov

STRA6 is highly expressed in tissues with high vitamin A demand and those forming blood-tissue barriers, such as the retinal pigment epithelium (RPE) in the eye. oup.comnih.govwho.int While STRA6 is a key player, other transport proteins are likely involved in tissues where STRA6 is not expressed, such as the liver. mdpi.com

Passive Diffusion and Membrane Permeability Considerations

In addition to receptor-mediated transport, retinol can also enter cells via passive diffusion across the plasma membrane. nih.govwikipedia.orgabdominalkey.com This mechanism is particularly relevant at higher, or pharmacological, concentrations of retinol. nih.govabdominalkey.com The lipophilic nature of retinol allows it to partition into the lipid bilayer of the cell membrane and diffuse into the cytoplasm.

However, the cellular uptake of retinol is not solely dependent on its concentration gradient. Studies using the human intestinal cell line Caco-2 have shown that while cellular uptake is proportional to the initial retinol concentration, the subsequent efflux from the cell can be a saturable process, implying the involvement of a mediated transport system even at physiological concentrations. nih.govabdominalkey.com This suggests that both passive diffusion and protein-facilitated transport work in concert to regulate the intracellular levels of retinol. Once inside the cell, the very nonpolar nature of retinyl esters, such as retinyl dodecanoate, means they are typically found in stabilized lipid droplets and emulsions rather than freely diffusing in the aqueous cytoplasm. abdominalkey.com

Intracellular Trafficking and Association with Binding Proteins

Once inside the cell, retinoids are not left to freely diffuse. A sophisticated network of binding proteins and storage organelles ensures their proper transport, metabolism, and protection from degradation.

Interactions with Cellular Retinol-Binding Proteins (CRBPs)

Within the cytosol, retinol is bound by cellular retinol-binding proteins (CRBPs), which are members of the intracellular lipid-binding protein family. nih.gov These proteins play a crucial role in the uptake, storage, and metabolism of retinol. nih.gov There are different types of CRBPs with distinct tissue distributions and functions.

CRBP-I is widely expressed and is involved in the membrane-mediated uptake of retinol and facilitates the synthesis and hydrolysis of retinyl esters. nih.gov It also helps in the intracellular trafficking of retinol, delivering it to enzymes that catalyze its conversion to other active forms. nih.gov CRBP-II is found almost exclusively in the enterocytes of the small intestine, where it plays a key role in the absorption and metabolism of dietary vitamin A. nih.govdoi.org

The binding of retinol to CRBPs is a highly specific interaction. These proteins sequester the hydrophobic retinol molecule, preventing its non-specific interactions with other cellular components and protecting it from degradation. nih.govdoi.org The retinol-CRBP complex is the substrate for LRAT, which catalyzes the esterification of retinol to form retinyl esters. mdpi.com This interaction ensures that retinol is efficiently channeled towards storage or further metabolism. Research has shown that CRBP-II can also interact with non-retinoid ligands, suggesting a broader role in lipid metabolism. pdbj.org

Sequestration and Mobilization from Lipid Droplets

Excess retinol is esterified into retinyl esters, such as retinyl dodecanoate, and stored in cytoplasmic lipid droplets (LDs). mdpi.comnih.gov This is the primary storage form of vitamin A in the body. nih.gov The liver is the main storage site, with the majority of retinyl esters found in the LDs of hepatic stellate cells (HSCs). mdpi.comnih.govnih.gov Adipose tissue also serves as a significant storage depot for retinyl esters. nih.gov

The formation of these retinyl ester-containing LDs is a fascinating process. Recent studies have shown that retinyl esters have an intrinsic ability to self-sequester and nucleate within lipid bilayers, leading to the formation of LDs, even in the absence of other neutral lipids like triacylglycerol. researchgate.netnih.gov In retinal pigmented epithelial cells, these specialized LDs are called retinosomes and are crucial for maintaining a steady supply of the visual chromophore. nih.gov

The mobilization of retinyl esters from LDs is a regulated process that involves the action of retinyl ester hydrolases (REHs). mdpi.com These enzymes hydrolyze the retinyl esters back to retinol, which can then be released into the circulation bound to RBP4 to supply peripheral tissues. mdpi.com The degradation of LDs and the release of their contents are highly dynamic, as seen during the activation of HSCs where there is a rapid replacement of retinyl esters with polyunsaturated fatty acids. plos.org This mobilization ensures a constant supply of vitamin A to the body, especially during periods of insufficient dietary intake. mdpi.comnih.gov

Inter-organ Transport of Retinoid Esters

The transport of retinoids between different organs is essential for maintaining vitamin A homeostasis throughout the body. Dietary retinyl esters are hydrolyzed in the small intestine, and the resulting retinol is absorbed by enterocytes. oup.comfood.gov.uk Inside these cells, retinol is re-esterified and packaged into chylomicrons. who.intoup.com These chylomicrons are then secreted into the lymphatic system and eventually enter the bloodstream. who.intnih.gov

As chylomicrons circulate, they are acted upon by lipoprotein lipase (B570770), which releases some of the retinyl esters for uptake by peripheral tissues. nih.gov However, the majority of chylomicron remnants, still containing retinyl esters, are cleared by the liver. nih.govoup.comiarc.fr In the liver, hepatocytes take up these remnants, hydrolyze the retinyl esters to retinol, and then transfer the retinol to hepatic stellate cells for storage as retinyl esters in lipid droplets. wikipedia.orgnih.gov

For transport from the liver to other tissues, the stored retinyl esters are hydrolyzed back to retinol. researchgate.net This retinol is then bound to retinol-binding protein 4 (RBP4), and the complex is released into the circulation. researchgate.netfao.org This retinol-RBP4 complex can then be taken up by peripheral tissues that require vitamin A. researchgate.netontosight.ai Retinyl esters can also be secreted from the liver bound to very-low-density lipoproteins (VLDL) and subsequently transferred to other lipoproteins like LDL and HDL. nih.govnih.govmdpi.com This intricate system of inter-organ transport ensures that all tissues have access to the necessary supply of vitamin A.

Chylomicron-Mediated Delivery to Hepatic and Extrahepatic Tissues

Following intestinal absorption, retinyl dodecanoate, as a retinyl ester, is incorporated into large lipoprotein particles known as chylomicrons. nih.govmdpi.com These nascent chylomicrons, laden with dietary fats and fat-soluble vitamins, are secreted into the lymphatic system and subsequently enter the general circulation. mdpi.comnih.gov In the bloodstream, chylomicrons undergo remodeling, primarily through the hydrolysis of triglycerides by lipoprotein lipase (LpL), leading to the formation of chylomicron remnants. mdpi.comiarc.fr Retinyl esters, including retinyl dodecanoate, largely remain within these remnant particles. annualreviews.org

The liver is the primary organ for the clearance of chylomicron remnants from the circulation, taking up approximately 66-75% of the chylomicron retinyl esters. nih.govnih.govnih.gov This uptake is a receptor-mediated process involving the low-density lipoprotein (LDL) receptor and the LDL receptor-related protein (LRP). iarc.frannualreviews.org Once inside the hepatocytes (liver parenchymal cells), the chylomicron remnants are processed in endosomes, where the retinyl esters are hydrolyzed to retinol. nih.govmdpi.com

A significant portion, about 25-33%, of the retinyl esters from chylomicrons is delivered to extrahepatic tissues, bypassing the initial liver uptake. nih.govnih.gov This distribution provides a direct supply of vitamin A to peripheral sites. iarc.fr Tissues such as skeletal muscle, adipose tissue, heart, spleen, and kidney are recipients of this extrahepatic delivery. iarc.frnih.gov The enzyme lipoprotein lipase (LpL) is thought to play a crucial role in this process by hydrolyzing the retinyl esters in the chylomicrons, which facilitates the uptake of the resulting retinol by these peripheral tissues. mdpi.comnih.gov

Table 1: Chylomicron-Mediated Distribution of Retinyl Esters

ParameterDescriptionKey FindingsReferences
Initial Transport VehicleIncorporation into chylomicrons post-intestinal absorption.Retinyl esters are packaged with dietary lipids into nascent chylomicrons. nih.govmdpi.com
Circulatory TransformationChylomicrons are converted to chylomicron remnants via lipolysis.Retinyl esters remain associated with the remnant particles. annualreviews.org
Hepatic UptakeClearance of chylomicron remnants by the liver.Approximately 66-75% of chylomicron retinyl esters are cleared by hepatocytes. nih.govnih.govnih.gov
Extrahepatic DistributionDelivery of retinyl esters to peripheral tissues.About 25-33% of chylomicron retinyl esters are taken up by tissues like muscle, adipose tissue, and heart. nih.goviarc.frnih.gov
Key Enzyme in Extrahepatic UptakeLipoprotein lipase (LpL).LpL-mediated hydrolysis of retinyl esters facilitates retinol uptake by peripheral tissues. mdpi.comnih.gov

Circulatory Distribution and Interactions with Retinol-Binding Protein (RBP) and Transthyretin (TTR)

While chylomicrons handle the transport of dietary retinyl esters in the postprandial state, the fasting circulation relies on a different system for retinol distribution. nih.govnih.gov In the fasting state, the majority of vitamin A is transported as retinol bound to a specific transport protein called retinol-binding protein (RBP), or RBP4. oatext.commdpi.com This 21-kDa protein is synthesized primarily in the liver. oatext.comnih.gov For retinol to be secreted from the liver, it must first bind to RBP. mdpi.com

To prevent its filtration by the kidneys due to its small size, the retinol-RBP complex then associates with another protein, transthyretin (TTR). mdpi.comnih.gov TTR is a 55-kDa homotetrameric protein that also transports the thyroid hormone thyroxine. nih.govarci.org The formation of the larger ternary complex of retinol-RBP-TTR is crucial for maintaining stable plasma retinol levels and ensuring its delivery to target tissues. mdpi.comnih.gov Over 95% of circulating RBP4 is bound to TTR. oatext.com

Although the primary transport form in the fasting state is retinol-RBP, retinyl esters can also be found in other lipoproteins of hepatic origin, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.gov This pathway represents a minor, alternative route for retinoid delivery from the liver to extrahepatic tissues. nih.gov The interaction between RBP and TTR is highly specific. While the binding of retinol to RBP is not an absolute prerequisite for the RBP-TTR interaction, the affinity is significantly higher for the retinol-bound form (holo-RBP) compared to the unbound form (apo-RBP). nih.gov The nature of the retinoid bound to RBP can influence the interaction with TTR; modifications to the hydroxyl group of retinol can affect the recognition and binding between the two proteins. nih.govnih.gov

Table 2: Key Proteins in Circulatory Retinoid Transport

ProteinMolecular WeightPrimary FunctionInteraction DynamicsReferences
Retinol-Binding Protein (RBP4)21 kDaSpecific transporter for retinol in the blood.Binds retinol in a 1:1 molar ratio and its secretion from the liver is retinol-dependent. oatext.commdpi.comnih.gov
Transthyretin (TTR)55 kDaBinds to the retinol-RBP complex to prevent renal filtration and transports thyroxine.Forms a ternary complex with retinol-RBP; has a higher affinity for holo-RBP than apo-RBP. mdpi.comnih.govarci.orgnih.gov
Lipoproteins (VLDL, LDL)VariableMinor alternative pathway for transporting retinyl esters from the liver.Carry a small percentage of retinyl esters in the fasting circulation. nih.gov

Biological Roles and Functional Implications in Research Models

Contributions to Vitamin A Homeostasis in Non-Human Organisms

Retinyl dodecanoate (B1226587), as a member of the retinyl ester family, plays a crucial role in the storage and metabolism of vitamin A in various non-human organisms. These esters, including retinyl dodecanoate, represent the primary storage form of retinol (B82714) (vitamin A) and are vital for maintaining its homeostasis.

Involvement in the Ocular Retinoid Cycle

Retinyl esters are fundamental to the visual cycle, which regenerates the 11-cis-retinal (B22103) chromophore required for vision. ebi.ac.uk In the retinal pigment epithelium (RPE), all-trans-retinol is converted to all-trans-retinyl esters by LRAT. ebi.ac.ukresearcher.life These esters, stored in the RPE, serve as the direct substrate for the enzyme RPE65, an isomerohydrolase that catalyzes their conversion to 11-cis-retinol (B117599). researcher.lifeplos.org This step is critical and harnesses the energy from ester hydrolysis to drive the isomerization from the all-trans to the 11-cis configuration. plos.org

While retinyl palmitate is often the most cited substrate, the enzymatic machinery is not exclusively specific. LRAT can convert both all-trans-retinol and 11-cis-retinol to their corresponding esters with similar efficiency. pnas.org Furthermore, other enzymes contribute to retinoid metabolism in the eye. Human carboxylesterase 1 (CES1), which is expressed in the RPE, has been shown to possess retinyl ester hydrolase activity, suggesting it may play a role in retinoid turnover in the eye. arvojournals.org Another enzyme, diacylglycerol O-acyltransferase-1 (DGAT1), is also expressed in the RPE and can synthesize retinyl esters, contributing to the total retinyl-ester synthase activity. plos.org

A secondary, or noncanonical, visual cycle exists in the Müller cells of the retina, which is particularly important for providing chromophore to cone photoreceptors. pnas.org This pathway involves an enzyme, multifunctional O-acyltransferase (MFAT), that specifically esterifies 11-cis-retinol, thereby driving the production of 11-cis-retinoids through mass action. pnas.org

Metabolism in Adipose Tissue

Adipose tissue serves as a significant extrahepatic storage site for vitamin A, holding about 10-20% of the body's total retinoids as retinyl esters. nih.govmdpi.com These stores can be mobilized during periods of insufficient dietary intake. mdpi.com The adipocyte is the primary cell type for this storage and is capable of both synthesizing and secreting retinol-binding protein (RBP4). nih.gov

Interestingly, the enzymatic landscape of retinoid esterification in adipose tissue differs from that in the liver. nih.gov In mice lacking the LRAT enzyme, hepatic retinyl ester stores are nearly absent, but the concentration of retinyl esters in adipose tissue is significantly elevated. nih.govnih.govmdpi.com This indicates the presence of another, as-yet-unidentified, acyl-CoA:retinol acyltransferase (ARAT) enzyme that is active in adipocytes. mdpi.com While diacylglycerol acyltransferase 1 (DGAT1) has ARAT activity, mice deficient in both LRAT and DGAT1 still show elevated retinyl esters in their adipose tissue, confirming the existence of another key enzyme in this tissue. nih.gov

For mobilization, retinyl esters stored in adipocytes are hydrolyzed by hormone-sensitive lipase (B570770) (HSL), which functions as the physiologically relevant retinyl ester hydrolase in these cells. nih.gov

Cellular Responses and Indirect Signaling Pathways in Vitro

In controlled laboratory settings, retinyl dodecanoate can be used to study the cellular effects of vitamin A. Its primary mechanism of action is through its hydrolysis to retinol and subsequent conversion to the biologically active metabolite, retinoic acid.

Indirect Influence on Gene Expression via Retinoic Acid Production

Retinoic acid exerts its biological effects primarily by regulating gene expression. mdpi.com It binds to and activates nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then modulate the transcription of over 500 target genes. mdpi.comresearchgate.net

Cell culture models have demonstrated that cells can take up retinyl esters, hydrolyze them to retinol, and then oxidize the retinol in a two-step process to produce retinoic acid. nih.gov For example, the human choriocarcinoma cell line JEG-3 can produce and secrete active retinoids from retinol. doi.org Similarly, a rat hepatic stellate cell line, PAV-1, is used as a model to study the production of functional retinoids from retinol. researchgate.net

The conversion of retinol to retinoic acid is a tightly regulated process. Studies using ferret liver in vitro have shown that retinoic acid itself can act as a feedback inhibitor of retinol oxidation while simultaneously stimulating retinol esterification, thereby controlling its own synthesis. capes.gov.br The expression of enzymes involved in this pathway can also be regulated by retinoids. For instance, the expression of retSDR1, a short-chain dehydrogenase/reductase, is inducible by retinoic acid in human neuroblastoma cell lines. aacrjournals.org The exogenous expression of this enzyme in SK-N-AS cells led to an accumulation of retinyl esters, indicating its role in generating storage forms of retinol. aacrjournals.org

Role in Cellular Differentiation and Proliferation in Controlled Environments

The production of retinoic acid from precursors like retinyl dodecanoate has profound effects on cellular processes such as differentiation and proliferation in vitro. Retinoids are well-known agents for inducing differentiation and controlling growth in various tumor cell lines. aacrjournals.org For example, retinoic acid can stimulate the differentiation of HL-60 human promyelocytic leukemia cells. dokumen.pub

In a rat hepatic stellate cell line (PAV-1), treatment with retinol in combination with palmitic acid was found to decrease cell proliferation and the expression of fibrogenic markers, suggesting a role in cellular deactivation. researchgate.net In human neuroblastoma cells, retinoids are capable of controlling growth and inducing differentiation. aacrjournals.org In vitro studies using melanocyte cell cultures, such as B16 or S-91 cells, are also employed to investigate the effects of retinoids on pigment-producing cells. google.com

Table 2: Summary of In Vitro Cellular Responses to Retinoid Precursors

Cell LineOrganismKey Finding
JEG-3 (Choriocarcinoma)HumanCapable of producing and secreting active retinoids from retinol. doi.org
PAV-1 (Hepatic Stellate Cell)RatProduces functional retinoids from retinol; retinol treatment can decrease proliferation. researchgate.net
SK-N-AS (Neuroblastoma)HumanExogenous expression of retSDR1 leads to accumulation of retinyl esters. aacrjournals.org
HL-60 (Promyelocytic Leukemia)HumanDifferentiates in response to retinoic acid. dokumen.pub
B16 / S-91 (Melanoma)MammalianUsed to study the effects of retinoids on pigment-producing cells. google.com

Comparative Research on Retinyl Dodecanoate with Other Retinyl Esters and Retinoids

Comparative studies are essential for understanding the unique properties of retinyl dodecanoate relative to other retinyl esters and forms of vitamin A. These investigations highlight how the length of the fatty acid ester chain influences metabolic processing and subsequent biological activity.

Differential Metabolic Fates and Bioactivity in Cellular and Ex Vivo Models

The metabolic fate of retinyl esters is largely determined by the activity of retinyl ester hydrolases (REH), enzymes that cleave the ester bond to release retinol. frontiersin.orgwikipedia.org Retinol can then be oxidized to its active form, retinoic acid, which modulates gene expression through nuclear receptors. biorxiv.orgnih.gov The structure of the ester, particularly the length of its fatty acid chain, can influence its penetration into cells, its hydrolysis rate, and its ultimate bioactivity.

In ex vivo human skin models, shorter-chain retinyl esters have demonstrated different metabolic profiles compared to longer-chain esters. For instance, retinyl propionate (B1217596) shows higher penetration levels than retinyl palmitate. biorxiv.orgresearchgate.networktribe.com Once in the skin, retinyl propionate is primarily metabolized to retinol, which is then available for conversion to retinoic acid or re-esterification into other forms like retinyl palmitate. biorxiv.orgresearchgate.networktribe.com This efficient conversion contributes to its higher bioactivity, as evidenced by greater activation of the retinoic acid receptor-alpha (RARα) and increased hyaluronic acid synthesis compared to retinyl palmitate, which had a negligible effect. biorxiv.orgresearchgate.networktribe.com

While direct studies on retinyl dodecanoate in these specific skin models are limited, research in other models provides critical insights. In rat liver, the metabolic turnover of various retinyl esters showed significant differences. The rate of increase in specific radioactivity for retinyl laurate (a 12-carbon ester, same as dodecanoate) was found to be 66-fold higher than that of retinyl palmitate (a 16-carbon ester) 24 hours after administration, indicating a much more dynamic metabolic fate for the shorter-chain ester.

The bioactivity of retinoids is mediated by their conversion to active forms like retinoic acid, which then binds to nuclear receptors. nih.gov Studies in human keratinocytes show that retinol and retinyl propionate stimulate similar gene expression patterns, while retinyl palmitate's effect is inconsistent. biorxiv.orgworktribe.com The higher lipophilicity of longer-chain esters like retinyl palmitate may cause them to remain in the cell membrane, limiting their conversion to biologically active forms. biorxiv.org Normal human epithelial cells in culture are capable of esterifying large amounts of retinol and then slowly hydrolyzing the resulting esters to retinol and its metabolites, including retinoic acid, over several days. oup.com

Table 1: Comparative Bioactivity and Metabolism of Retinyl Esters in Research Models

Feature Retinyl Propionate (Short-Chain) Retinyl Dodecanoate/Laurate (Mid-Chain) Retinyl Palmitate (Long-Chain)
Penetration (Human Skin Model) Higher than RPalm biorxiv.orgresearchgate.networktribe.com Data not available Lower than RP biorxiv.orgresearchgate.networktribe.com
Primary Metabolite Retinol biorxiv.orgresearchgate.networktribe.com Data not available Retinol (after hydrolysis) frontiersin.orgwikipedia.org
Metabolic Turnover (Rat Liver) Data not available 66-fold higher rate of radioactive incorporation vs. RPalm Slower turnover spbu.ru
RARα Activation Higher than ROL and RPalm biorxiv.orgresearchgate.networktribe.com Data not available Null effect biorxiv.orgresearchgate.networktribe.com
Hyaluronic Acid (HA) Synthesis Higher than ROL and RPalm biorxiv.orgresearchgate.networktribe.com Data not available Null effect biorxiv.orgresearchgate.networktribe.com

Data derived from studies on human ex vivo skin, keratinocytes, and rat liver models.

Interspecies Variations in Retinoid Distribution and Metabolism

The distribution and metabolism of retinoids exhibit significant variations across different species, making cross-species extrapolation of data challenging. These differences are observed in plasma concentrations, tissue storage, and metabolic pathways. iarc.freuropa.eu

A comparative study analyzing retinoid levels in mice, rats, and guinea pigs revealed significant species-specific differences in the distribution of retinol and retinyl esters across the lung, liver, and plasma. nih.gov For instance, total retinol levels in the lung were highest in mice, while in the liver, rats had the highest concentration, and in plasma, guinea pigs showed the highest levels. nih.gov Notably, the study found similarities in the vitamin A profiles of human and guinea pig lung samples, where retinyl stearate (B1226849) is the predominant ester, unlike in rats and mice where retinyl palmitate dominates in the liver. nih.gov

Further differences are seen between rats and mice in their susceptibility to vitamin A deficiency. Mice are considerably more resistant, not showing signs of deficiency until 45 weeks on a deficient diet, whereas rats become deficient in 6 to 10 weeks under similar conditions. mdpi.com This highlights fundamental differences in retinoid storage, mobilization, and metabolism between these two closely related rodent species. mdpi.com In rats, vitamin A deficiency can also present with sex-specific differences in its effect on brain retinoid content. scialert.net

Studies in the Canidae family (including foxes, wolves, and raccoon dogs) also show species-specific patterns of retinol distribution. spbu.ru While the liver and kidney cortex are the main storage sites, the ratio of retinol concentration between these organs varies among species. spbu.ru In dogs, for example, the liver retinol concentration is much higher than in the kidneys, a pattern that differs from other canids and rats under certain conditions. spbu.ru

The composition of stored retinyl esters also varies by species and tissue. In most tissues of many species, retinyl palmitate is the predominant storage form. ebi.ac.uk However, in the brain of both male and female rats, retinyl linoleate (B1235992) was found to be the most abundant ester, suggesting a specialized role in neural tissue. scialert.net In contrast, human serum shows retinyl stearate as the most abundant ester, followed by retinyl palmitate and oleate. ebi.ac.uk These variations underscore the importance of considering the specific species and tissue when studying retinoid metabolism.

Table 2: Interspecies Comparison of Retinoid Distribution

Species Predominant Retinyl Ester in Liver Predominant Retinyl Ester in Lung Relative Retinol Level (Liver) Relative Retinol Level (Lung) Relative Retinol Level (Plasma)
Rat Palmitate nih.gov Palmitate/Stearate nih.gov High nih.gov Medium nih.gov Medium nih.gov
Mouse Palmitate nih.gov Palmitate/Stearate nih.gov Medium nih.gov High nih.gov Low nih.gov
Guinea Pig Palmitate nih.gov Stearate nih.gov Low nih.gov Low nih.gov High nih.gov
Human Palmitate frontiersin.org Stearate nih.gov N/A N/A N/A

Data compiled from comparative analyses of different species.

Advanced Methodologies for the Analytical Characterization of Retinyl Dodecanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of retinyl dodecanoate (B1226587), allowing for its separation from other closely related retinoids and matrix components. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most powerful and widely employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Systems and Method Development

High-performance liquid chromatography (HPLC) is a well-established and robust technique for the separation and quantification of retinoids, including retinyl dodecanoate. nih.govnih.gov The development of a successful HPLC method hinges on several key parameters that are optimized to achieve the desired separation and sensitivity.

Chromatographic Systems and Conditions:

Reversed-phase HPLC is the most common mode used for the analysis of retinyl esters. nih.govjfda-online.com This involves a nonpolar stationary phase, typically a C18 or C30 column, and a more polar mobile phase. nih.govnih.gov The choice of column is critical; C30 columns, for instance, have shown excellent capabilities in separating various retinyl ester isomers. nih.gov

Method development often starts with an isocratic system, where the mobile phase composition remains constant throughout the run. nih.govjfda-online.com However, for complex samples containing a wide range of retinoids with varying polarities, a gradient elution is often necessary. nih.govebi.ac.uk Gradient elution involves changing the mobile phase composition during the analysis, which allows for the separation of both polar and non-polar compounds in a single run. nih.gov For instance, a gradient system can effectively separate polar retinoids like retinol (B82714) from more lipophilic retinyl esters like retinyl dodecanoate. nih.gov

The mobile phase typically consists of a mixture of organic solvents such as methanol, acetonitrile (B52724), and water. fda.gov.twsielc.com The specific ratio of these solvents is adjusted to optimize the separation. For example, a mobile phase of methanol, acetonitrile, and n-hexane (46.5:46.5:7) has been used successfully. ugm.ac.id The flow rate of the mobile phase and the column temperature are also critical parameters that are fine-tuned to achieve optimal peak resolution and analysis time. ugm.ac.idnih.gov

Detection:

UV detection is commonly employed for the quantification of retinoids, as they exhibit strong absorbance in the UV region. capes.gov.br The detection wavelength is typically set around 325 nm, which is the absorption maximum for retinol and its esters. nih.govresearchgate.net A photodiode array (PDA) detector can be particularly advantageous as it allows for the simultaneous monitoring of multiple wavelengths and provides spectral information that can aid in peak identification and purity assessment. nih.govebi.ac.uk

Interactive Data Table: HPLC Method Parameters for Retinoid Analysis

Parameter Typical Value/Condition Source
Chromatography Mode Reversed-Phase nih.govjfda-online.com
Stationary Phase C18 or C30 column nih.govnih.gov
Mobile Phase Methanol, Acetonitrile, Water, n-Hexane fda.gov.twsielc.comugm.ac.id
Elution Mode Isocratic or Gradient nih.govjfda-online.comebi.ac.uk
Flow Rate 0.5 - 1.5 mL/min sielc.comugm.ac.idnih.gov
Column Temperature 25 - 40 °C ugm.ac.idnih.gov

| Detection | UV at ~325 nm or PDA | nih.govebi.ac.ukresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Specificity and Sensitivity

For enhanced specificity and sensitivity, particularly in complex biological matrices, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). kuleuven.benih.gov This technique offers significant advantages over conventional HPLC-UV methods. kuleuven.benih.gov

Principle and Advantages:

In an LC-MS/MS system, the compounds eluting from the HPLC column are ionized and then fragmented. The mass spectrometer then detects specific fragment ions, providing a high degree of certainty in compound identification and quantification. This is especially useful for distinguishing between structurally similar and isobaric compounds, such as different retinyl ester isomers. nih.gov

LC-MS/MS methods can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, often reaching sub-ng/mL or even attomolar levels. kuleuven.benih.govthermofisher.com This high sensitivity is crucial when analyzing trace amounts of retinyl dodecanoate in biological samples. nih.gov

Method Development:

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters. The choice of ionization source is critical; electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for retinoid analysis. kuleuven.beresearchgate.netuaeu.ac.ae The selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is essential for achieving high selectivity and sensitivity. uaeu.ac.aersc.org

For instance, in the positive ion mode, the protonated molecule of a retinyl ester can be selected as the precursor ion, and its characteristic fragment ions are monitored as product ions. nih.gov The development of such methods allows for the robust and reliable quantification of retinyl dodecanoate and other retinoids in a variety of complex samples. thermofisher.com

Optimized Sample Preparation and Extraction Protocols for Complex Matrices

The accurate analysis of retinyl dodecanoate is highly dependent on the efficiency of its extraction from the sample matrix. Biological samples, in particular, are complex and require meticulous preparation to isolate the analyte of interest and remove interfering substances.

Techniques for Isolating Retinyl Dodecanoate from Biological Samples

The isolation of retinyl dodecanoate from biological tissues and fluids typically involves several key steps, all performed under dim light to prevent photodegradation of the light-sensitive retinoids. nih.govgerli.com

Homogenization and Saponification:

Solid tissue samples are first homogenized in a suitable buffer, such as phosphate-buffered saline (PBS). nih.govresearchgate.net For the analysis of total retinol, which includes retinol released from its esters, a saponification step is often employed. fda.gov.twresearchgate.net This involves treating the sample with a strong base, like potassium hydroxide (B78521) in ethanol (B145695), to hydrolyze the retinyl esters, including retinyl dodecanoate, into retinol. fda.gov.twresearchgate.net An antioxidant, such as butylated hydroxytoluene (BHT) or vitamin C, is typically added during this process to prevent the oxidative degradation of the retinoids. fda.gov.twugm.ac.idrsc.org

Liquid-Liquid Extraction (LLE):

Following homogenization and, if applicable, saponification, liquid-liquid extraction (LLE) is the most common technique used to isolate the lipid-soluble retinoids. researchgate.netnih.gov This involves partitioning the analytes from the aqueous sample matrix into an immiscible organic solvent. Hexane is a frequently used extraction solvent due to its ability to efficiently extract nonpolar compounds like retinyl esters. nih.govugm.ac.id The extraction process is often repeated multiple times to ensure complete recovery of the analytes. ugm.ac.id

Solid-Phase Extraction (SPE):

As an alternative or in addition to LLE, solid-phase extraction (SPE) can be used for sample clean-up and concentration. kuleuven.beresearchgate.net SPE utilizes a solid sorbent material to selectively retain the analytes of interest while allowing interfering compounds to pass through. This can result in a cleaner extract and improved analytical performance. researchgate.net

Protein Precipitation:

For serum or plasma samples, a simple protein precipitation step with a solvent like ethanol or acetonitrile can be used to remove proteins that can interfere with the analysis. kuleuven.be This is often followed by centrifugation to separate the precipitated proteins from the supernatant containing the analytes. kuleuven.be

Strategic Application of Internal Standards in Quantitative Analysis

The use of an internal standard (IS) is a critical component of quantitative analysis, particularly when dealing with complex sample preparation procedures. nih.gov An IS is a compound with similar chemical and physical properties to the analyte of interest that is added to the sample at a known concentration before any processing steps. nih.gov

Purpose and Selection:

The primary purpose of an internal standard is to correct for any loss of the analyte that may occur during sample preparation and extraction, as well as for variations in instrument response. nih.gov By comparing the peak area of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved. nih.gov

The ideal internal standard should have similar chromatographic behavior and extraction recovery as the analyte but should not be naturally present in the sample. nih.gov For the analysis of retinyl esters, retinyl acetate (B1210297) is a commonly used internal standard because it is not a naturally occurring vitamin A metabolite and shares similar chemical properties with other retinyl esters. nih.govnih.govresearchgate.net Stable isotope-labeled versions of the analyte, such as retinol-d4, are considered the gold standard for internal standards in LC-MS/MS analysis as they have nearly identical chemical and physical properties to the unlabeled analyte. kuleuven.benih.gov

Rigorous Method Validation and Analytical Performance Assessment

To ensure that an analytical method is reliable, accurate, and precise, it must undergo a rigorous validation process. nih.govwho.int Method validation establishes the performance characteristics of the method and demonstrates its suitability for its intended purpose. The key parameters assessed during method validation include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards at different concentrations and determining the coefficient of determination (R²). nih.govthermofisher.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. kuleuven.beugm.ac.id

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govthermofisher.comnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1. nih.govnih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined as the concentration that produces a signal-to-noise ratio of 10:1. nih.govnih.gov

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ugm.ac.id

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions. ugm.ac.id

A thoroughly validated method provides confidence in the generated data and ensures its reliability for scientific research, clinical diagnostics, or quality control purposes.

Interactive Data Table: Key Method Validation Parameters

Validation Parameter Description Common Acceptance Criteria Source
Linearity (R²) Correlation between concentration and instrument response. > 0.99 thermofisher.commdpi.com
Accuracy (% Recovery) Closeness of measured value to the true value. 80-120% nih.gov
Precision (%RSD/CV) Agreement between repeated measurements. < 15% thermofisher.comwho.int
Limit of Detection (LOD) Lowest detectable concentration. Signal-to-Noise Ratio of 3:1 nih.govnih.gov

| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise Ratio of 10:1 | nih.govnih.gov |

Determination of Detection Limits, Quantification Limits, Accuracy, and Precision

Analytical methods developed for retinoids are often designed to simultaneously quantify several related compounds, including retinyl dodecanoate (also known as retinyl laurate), alongside other esters like retinyl palmitate, oleate, and stearate (B1226849). nih.gov Method validation ensures that the analytical procedure is suitable for its intended purpose.

Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are crucial for analyzing samples with trace amounts of the compound. For instance, in a comprehensive HPLC method for various retinyl esters, the instrument detection limit (IDL) and method detection limit (MDL) were determined to distinguish between instrumental sensitivity and the limitations of the entire analytical process, including sample extraction. nih.gov In one validated HPLC method for retinyl palmitate, the LOD and LOQ were found to be 0.029 µg/mL and 0.096 µg/mL, respectively, demonstrating the high sensitivity achievable. tandfonline.com Another method for multiple retinoids reported a limit of quantification of 2.5 ng/mL for retinyl esters in human plasma. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to a standard or known true value, often assessed through recovery studies. nih.gov Precision represents the closeness of repeated measurements to each other and is typically categorized into repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). innovareacademics.inugm.ac.id For a method analyzing multiple retinyl esters, accuracy was determined via recovery assays using standard additions, while precision was evaluated by repeated analysis of the same sample. nih.gov In a validated method for retinol, accuracy was demonstrated with recovery values between 98.06% and 101.66%, with precision indicated by an RSD of ≤ 2%. innovareacademics.in Similarly, a method for retinyl palmitate showed a mean recovery of >95% and an RSD for precision of <2%. tandfonline.com For the analysis of retinyl esters in plasma, inter-assay precision was reported as ≤6.3%. nih.gov

Table 1: Example Analytical Performance Data for Retinoids This table presents a compilation of typical validation parameters from methods developed for various retinoids, which are relevant for the analysis of retinyl dodecanoate.

Analyte/ParameterLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
Retinyl Palmitate0.029 µg/mL0.096 µg/mL>95%<2% tandfonline.com
Retinol1.1819 µg/mL3.9399 µg/mL98.06% - 101.66%≤2% innovareacademics.inresearchgate.net
Retinyl Esters (in plasma)Not Specified2.5 ng/mL92.7% - 96.0%≤6.3% nih.gov

Considerations for Stability in Research Applications

The inherent chemical instability of retinoids, including retinyl dodecanoate, is a critical factor in their analytical characterization. These compounds are susceptible to degradation from exposure to heat, light, and oxidizing agents. sci-hub.se Therefore, stringent precautions must be taken during sample handling, extraction, and storage to ensure the integrity of the analytical results.

Sample Handling and Preparation: All extraction and analytical procedures should be conducted under yellow or low-light conditions to prevent photo-isomerization and degradation. sci-hub.se The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents is a common practice to inhibit oxidative degradation during sample preparation. ugm.ac.iddiva-portal.org

Storage Conditions: The stability of retinyl dodecanoate in biological samples and standard solutions is highly dependent on storage temperature. Long-term storage at ultra-low temperatures, such as -80°C, is often recommended to preserve the compound. nih.gov Stability studies have shown that retinoids can degrade significantly over time, even at refrigerated or room temperatures. For example, accelerated stability testing of various retinoids in cosmetic formulations at 40°C resulted in a 40%-100% reduction after six months. diva-portal.org In contrast, a study on human plasma samples demonstrated that retinol and retinyl esters were stable for up to three months when stored at -80°C. nih.gov

Analytical Solution Stability: The stability of the analyte in the final analytical solution must also be verified. Pre-validation tests can be run to confirm that the standard and sample solutions remain stable over the duration of the analysis. ugm.ac.id One study confirmed the stability of a retinyl palmitate standard and sample solution for up to 8 hours under normal laboratory conditions, with an RSD of less than 2%. ugm.ac.id Another investigation into the stability of retinyl palmitate solutions found them to be stable when stored for 24 hours in a refrigerator and protected from light. tandfonline.com

Emerging Research Avenues and Future Scientific Directions

Elucidating Intricate Regulatory Networks within Retinoid Metabolism

The metabolism of vitamin A is not a simple linear pathway but a complex, self-regulating network designed to maintain homeostasis and prevent the potentially harmful effects of retinoid fluctuations. frontiersin.orgmdpi.com This network involves a multitude of enzymes, binding proteins, and nuclear receptors that govern the synthesis, storage, and catabolism of various retinoid forms. frontiersin.orgembopress.org The pleiotropic effects of vitamin A, excluding its role in vision, are primarily mediated by its acidic derivatives, such as all-trans retinoic acid, which regulate diverse biological processes by interacting with specific nuclear receptors (RARs and RXRs). nih.gov

Future research is focused on dissecting these intricate regulatory feedback loops. frontiersin.orgmdpi.com The synthesis of retinoic acid is a tightly controlled, two-step oxidation process: retinol (B82714) is first converted to retinaldehyde, which is then oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs). frontiersin.org The availability of the initial substrate, retinol, is buffered by its storage as retinyl esters, including retinyl dodecanoate (B1226587). mdpi.comuniprot.org The enzyme lecithin:retinol acyltransferase (LRAT) is essential for this esterification process, converting retinol into various retinyl esters for storage, thereby playing a critical role in vitamin A homeostasis. ki.seembopress.org

A key area of investigation is how the expression and activity of enzymes within this network are regulated. For instance, the expression of genes like cyp26a1, which is involved in retinoic acid catabolism, is known to be responsive to retinoic acid levels, forming a crucial feedback loop. mdpi.com However, the precise dynamics governing the mobilization of specific retinyl esters like retinyl dodecanoate from storage pools and their contribution to the active retinoid pool are not fully understood. ki.seebi.ac.uk Upcoming studies will likely employ kinetic transcriptomic analysis and systems biology approaches to model how perturbations in the network, such as changes in dietary vitamin A or exposure to environmental factors, affect the flux through different metabolic branches, including the synthesis and hydrolysis of retinyl dodecanoate. frontiersin.org

Interactive Table: Key Proteins in the Retinoid Metabolic Network
Protein/Enzyme FamilyFunctionRelevance to Future Research
Lecithin:retinol acyltransferase (LRAT) Catalyzes the esterification of retinol to form retinyl esters (e.g., retinyl dodecanoate) for storage. uniprot.orgki.seUnderstanding its tissue-specific regulation is key to clarifying how vitamin A storage is controlled. ki.se
Retinaldehyde Dehydrogenases (RALDHs) Catalyze the irreversible conversion of retinaldehyde to retinoic acid, a rate-limiting step in its synthesis. frontiersin.orgembopress.orgInvestigating how the availability of substrate from retinyl ester pools influences RALDH activity.
Cytochrome P450 Family 26 (CYP26) A family of enzymes (CYP26A1, B1, C1) that catabolize retinoic acid, controlling its cellular levels. mdpi.comElucidating their role in response to the release of retinol from specific ester stores.
Cellular Retinol-Binding Proteins (CRBPs) Bind to retinol, facilitating its esterification and protecting it from non-specific enzymes. embopress.orgDetermining the binding affinity and transfer efficiency for retinol destined for esterification into different ester forms.
Retinoic Acid Receptors (RARs) & Retinoid X Receptors (RXRs) Nuclear receptors that bind retinoic acid and mediate its effects on gene expression. nih.govmdpi.comExploring how the sustained, slow release of retinoic acid precursors from esters like retinyl dodecanoate impacts long-term receptor activation patterns.

Development and Refinement of Advanced In Vitro and Ex Vivo Research Models

To accurately probe the complexities of retinoid metabolism, researchers are moving beyond traditional monolayer cell cultures toward more physiologically relevant models. mdpi.com The development of advanced in vitro and ex vivo systems is a critical research frontier, offering improved predictive value for human responses. nih.govaltex.org

Ex vivo models using fresh human skin explants mounted on Franz perfusion cells have proven valuable for assessing the penetration and metabolism of topically applied retinoids. nih.govkarger.com Such models have shown that retinoids like retinol and retinyl palmitate can penetrate the epidermis and that the skin possesses the necessary enzymatic machinery to metabolize them. nih.govnih.gov Future studies will likely adapt these models to directly compare the metabolic fate of different retinyl esters, including retinyl dodecanoate, to determine their relative efficiency as precursors to active retinoids within the skin.

In the realm of in vitro research, three-dimensional (3D) human skin equivalents and organ-on-a-chip platforms are gaining prominence. nih.gov These models better replicate the complex, multi-layered structure of human tissue and the interactions between different cell types, such as keratinocytes and fibroblasts. mdpi.com Another significant advancement is the use of induced pluripotent stem cells (iPSCs) to create specific cell types for study. For example, iPSC-derived brain microvascular endothelial-like cells (BMECs) are being used to create a sophisticated in vitro model of the human blood-brain barrier. elifesciences.orgnih.gov These models express key retinoid transport and metabolism proteins like STRA6 and LRAT, allowing for quantitative analysis of retinol transport and accumulation. elifesciences.orgnih.gov Refining these iPSC-based systems will enable detailed investigations into how retinyl esters are transported and processed at critical biological barriers.

Interactive Table: Comparison of Research Models for Retinoid Studies
Model TypeDescriptionAdvantages for Retinoid ResearchLimitations
Traditional 2D Cell Culture Monolayers of a single cell type (e.g., keratinocytes). mdpi.comHigh-throughput screening; mechanistic studies at the single-cell level.Lacks tissue architecture; modest responsiveness to retinoids compared to intact tissue. mdpi.com
Ex Vivo Skin Explants (e.g., Franz Cells) Use of fresh, full-thickness human skin in a diffusion cell. nih.govkarger.comPreserves tissue structure and cellular interactions; good for penetration and metabolism studies. nih.govLimited viability over time; variability between donors.
3D Skin Equivalents Reconstructed human epidermis or full-thickness skin models grown in vitro. nih.govnih.govMore physiologically relevant than 2D culture; allows for longer-term studies than explants.Can be costly; may not fully replicate the immune components or vasculature of native skin.
iPSC-Derived Models (e.g., BMECs) Stem cells reprogrammed to form specific cell types, like those of the blood-brain barrier. elifesciences.orgnih.govHuman-specific genetics; allows for modeling of specific biological barriers and disease states. elifesciences.orgTechnically complex to generate and maintain; may not fully mature to an adult phenotype.

Focused Investigations into Retinyl Dodecanoate's Unique Cellular and Molecular Interactions

While much of the research on retinyl esters has centered on retinyl palmitate, the most abundant storage form in many tissues, there is a growing interest in understanding the unique properties of other esters. nih.govebi.ac.uk Retinyl dodecanoate is a known metabolite, formed from the esterification of retinol with a C12:0 fatty acid (lauric acid). uniprot.orgebi.ac.ukuniprot.org It has been identified as one of several retinyl fatty acyl esters present in various animal tissues, although often in smaller quantities than retinyl palmitate. ebi.ac.ukebi.ac.uk

A primary future objective is to conduct focused investigations to delineate the specific biochemical and physiological characteristics of retinyl dodecanoate compared to other esters. Key research questions include:

Metabolic Specificity: Are there specific hydrolases that show a preference for cleaving retinyl dodecanoate over other esters, potentially leading to a different rate of retinol release in certain tissues or cellular compartments?

Storage and Mobilization Dynamics: Does the shorter fatty acid chain of dodecanoate compared to palmitate (C16:0) or stearate (B1226849) (C18:0) influence its incorporation into and release from lipid droplets in storage cells like hepatic stellate cells?

Bioavailability: Following administration (e.g., topical), does retinyl dodecanoate exhibit a different penetration profile or rate of conversion to retinol and subsequently retinoic acid compared to other esters like retinyl propionate (B1217596) or retinyl palmitate? nih.gov Studies have shown that esters like retinyl propionate have a unique metabolic profile and higher bioactivity than retinyl palmitate in skin models, suggesting that the attached acyl chain is a critical determinant of function. nih.gov

Answering these questions will require direct comparative studies using the advanced models described previously. Such research will clarify whether retinyl dodecanoate has a distinct biological role or if it functions simply as part of the general retinyl ester storage pool.

Applications of Bioengineering and Synthetic Biology for Controlled Retinoid Production

The production of retinoids, including retinol and its esters, has traditionally relied on chemical synthesis pathways. drpress.orgresearchgate.net However, these methods can have environmental drawbacks and may be complex. drpress.orgresearchgate.net Consequently, a significant and emerging research avenue is the application of metabolic engineering and synthetic biology to create microbial cell factories for the sustainable production of retinoids. mdpi.commdpi.com

Researchers have successfully engineered microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae to produce retinoids by introducing the necessary biosynthetic pathways. mdpi.commdpi.comresearchgate.net These strategies typically involve:

Introducing a Precursor Pathway: Engineering the host to express the mevalonate (B85504) (MVA) pathway to increase the supply of the isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

Constructing the Retinoid Synthesis Pathway: Introducing the genes required to convert these precursors into β-carotene, and then cleaving β-carotene to form retinaldehyde. mdpi.comresearchgate.net

Final Conversion Steps: Expressing specific enzymes, such as retinol dehydrogenases, to convert retinaldehyde into the desired final product, such as retinol. mdpi.com

The future direction in this field is to expand the portfolio of bio-manufactured retinoids. By identifying and introducing specific acyltransferase enzymes into these engineered microbial platforms, it will become possible to produce specific, high-value retinyl esters like retinyl dodecanoate in a controlled and sustainable manner. This approach would allow for the tailored production of retinoids with desired properties for applications in cosmetics and research. nih.govnih.gov

Q & A

Q. How should researchers address batch-to-batch variability in retinyl dodecanoate synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: critical process parameters (CPPs, e.g., reaction temperature) are monitored via design of experiments (DoE). Batch analysis includes 1^1H NMR purity (>98%), residual solvent testing (GC-FID), and oxidative stability index (Rancimat). Certificates of analysis (CoA) must accompany samples for collaborative studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.